4-Cyano-2-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

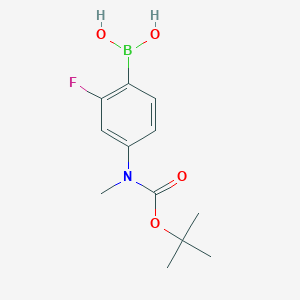

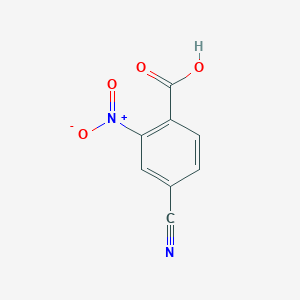

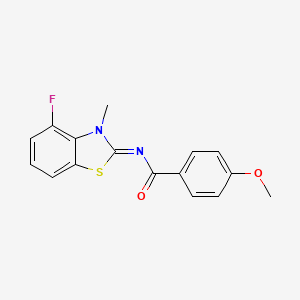

4-Cyano-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H4N2O4 . It is a derivative of benzoic acid, which is a pale yellow solid .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The synthesis of nitrobenzoic acid involves nitration of aromatic compounds such as benzene .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.128 . It has a density of 1.6±0.1 g/cm3, and a boiling point of 389.5±37.0 °C at 760 mmHg .科学的研究の応用

Protein Modification

4-Cyano-2-nitrobenzoic acid, similar to 2-nitro-5-thiocyanatobenzoic acid, has potential applications in protein modification. This chemical can be used for converting thiol groups in proteins into S-cyano derivatives, which is significant in protein research and biochemistry (Price, 1976).

Determination of Sulfhydryl Groups

Another application lies in determining sulfhydryl groups in biological materials. Compounds like 5,5′-dithiobis(2-nitrobenzoic acid) have been synthesized and used effectively for identifying sulfhydryl groups in various tissues and biological substances (Ellman, 1959).

Building Block for Heterocyclic Synthesis

This compound serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It has been used for the preparation of various nitrogenous heterocycles, playing a pivotal role in the synthesis of complex organic compounds and potentially in drug discovery (Křupková et al., 2013).

Solubility Studies

In the field of chemical solubility, research has been conducted to understand the solute transfer of various nitrobenzoic acids, including this compound, into different solvents. Such studies are crucial for industrial applications and chemical processing (Hart et al., 2015).

Adsorption Studies

Adsorption properties of 4-nitrobenzoic acid and related compounds on metal surfaces, such as silver, have been investigated. These studies contribute to our understanding of molecular interactions at surfaces, which is crucial in the fields of material science and nanotechnology (Han et al., 1998).

Enantioselective Transfer Hydrogenation

In the field of organic synthesis, 4-cyano-3-nitrobenzoic acid has been used in enantioselective transfer hydrogenation processes. These processes are vital in synthesizing various organic compounds with specific chiral properties, essential for pharmaceutical applications (Zhang et al., 2010).

Luminescent Lanthanide Ion-Based Coordination Polymers

Nitrobenzoic acid derivatives, including this compound, are used in synthesizing luminescent lanthanide ion-based coordination polymers. Such materials have potential applications in light-emitting devices and sensors (de Bettencourt-Dias & Viswanathan, 2006).

作用機序

The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid . The inductive effect is an experimentally observed effect of the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond .

Safety and Hazards

The safety precautions for handling 4-Cyano-2-nitrobenzoic acid include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping it in a dry, cool and well-ventilated place .

特性

IUPAC Name |

4-cyano-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPBXHDZDUBSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2617036.png)

![(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2617039.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2617044.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide](/img/structure/B2617045.png)

![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2617051.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)

![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)

![Methyl 2-(allylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2617054.png)

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)